![molecular formula C20H17ClN4O2 B14086720 N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(4-hydroxyphthalazin-1-yl)acetamide](/img/structure/B14086720.png)
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(4-hydroxyphthalazin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(4-hydroxyphthalazin-1-yl)acetamide is a complex organic compound that features both indole and phthalazine moieties. The presence of these two heterocyclic systems in a single molecule makes it an interesting subject for research in various fields, including medicinal chemistry and pharmacology. The indole nucleus is known for its wide range of biological activities, while the phthalazine ring system is often found in compounds with significant pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(4-hydroxyphthalazin-1-yl)acetamide typically involves multiple steps, starting with the preparation of the indole and phthalazine intermediates. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For the phthalazine moiety, a common approach is the condensation of phthalic anhydride with hydrazine derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and large-scale batch reactors for the condensation reactions. Additionally, the use of catalysts and solvents that are both effective and environmentally friendly would be a key consideration.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(4-hydroxyphthalazin-1-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-2,3-dione, while reduction of a nitro group can produce an amine derivative.
Aplicaciones Científicas De Investigación
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(4-hydroxyphthalazin-1-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(4-hydroxyphthalazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells . The phthalazine ring can also interact with different biological targets, contributing to the compound’s overall bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(1H-indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide: Similar structure but with a carbazole ring instead of a phthalazine ring.
N-(2-(1H-indol-3-yl)ethyl)-2-(4-hydroxyphthalazin-1-yl)acetamide: Similar structure but without the chloro substituent on the indole ring.
Uniqueness
The uniqueness of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(4-hydroxyphthalazin-1-yl)acetamide lies in its combination of the indole and phthalazine moieties, which can result in a synergistic effect on its biological activity. The presence of the chloro substituent on the indole ring can also enhance its binding affinity to certain biological targets, making it a more potent compound compared to its analogs .
Propiedades
Fórmula molecular |
C20H17ClN4O2 |
|---|---|
Peso molecular |
380.8 g/mol |
Nombre IUPAC |
N-[2-(6-chloroindol-1-yl)ethyl]-2-(4-oxo-3H-phthalazin-1-yl)acetamide |
InChI |
InChI=1S/C20H17ClN4O2/c21-14-6-5-13-7-9-25(18(13)11-14)10-8-22-19(26)12-17-15-3-1-2-4-16(15)20(27)24-23-17/h1-7,9,11H,8,10,12H2,(H,22,26)(H,24,27) |
Clave InChI |
DFUFLXQGPQRJTI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=NNC2=O)CC(=O)NCCN3C=CC4=C3C=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


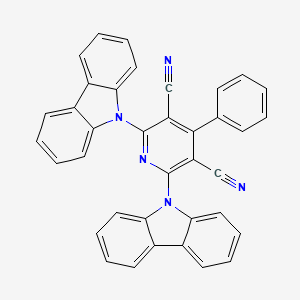
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide](/img/structure/B14086640.png)
![7,18-Di(heptan-4-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B14086648.png)
![7-Bromo-1-(2-methoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086652.png)
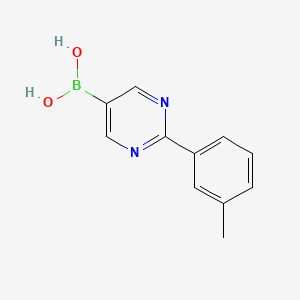
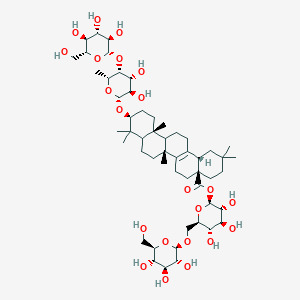
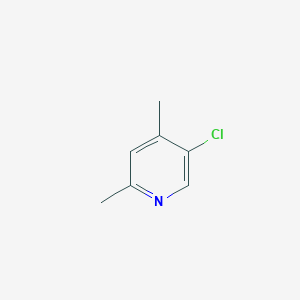
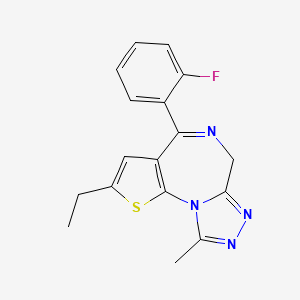
![tert-Butyl (3S)-3-[(2-bromobenzene-1-sulfonyl)amino]piperidine-1-carboxylate](/img/structure/B14086680.png)
![1-(3-Propoxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086686.png)
![2-{[(2-Hexyldecyl)oxy]methyl}oxirane](/img/structure/B14086693.png)
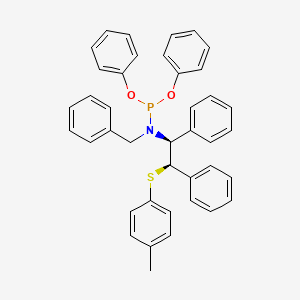
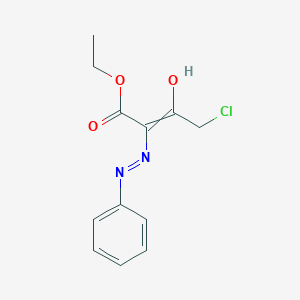
![1-[3-(4-fluorophenyl)prop-2-enoyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B14086702.png)
